

A Comparative Analysis of Spectral Data for Pyrazolone Isomers

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazol-5(4H)-one

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This guide provides a detailed comparison of the spectral data for various pyrazolone isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for distinguishing between these structurally similar compounds. The presented data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for different pyrazolone isomers, highlighting the distinct spectroscopic features that aid in their identification and differentiation.

Table 1: ^1H NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/Isomer	Solvent	H-4	CH ₃	Aromatic-H	Other Protons	Reference
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	-	3.4 (s, 2H)	2.1 (s, 3H)	7.2-7.8 (m, 5H)	-	Theoretical
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	CDCl ₃	-	2.38 (s, 3H)	6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H)	1.55 (t, 3H, OCH ₂ CH ₃), 4.07 (s, 3H, OCH ₃), 4.27 (q, 2H, OCH ₂ CH ₃)	[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole	CDCl ₃	6.01 (s, 1H)	-	7.41-7.31 (m, 4H)	1.19-1.33 (m, 6H, CH ₂ CH ₃), 2.57-2.69 (m, 4H, CH ₂ CH ₃)	[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazole	CDCl ₃	6.81 (s, 1H)	2.37 (s, 3H)	7.13-7.46 (m, 8H), 7.94 (d, 2H)	-	[3]

Table 2: ¹³C NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/I somer	Solvent	C=O	C-3	C-4	C-5	CH ₃	Aromatic-C	Reference
Pyrazol-5-one	-	>160	-	-	-	-	-	[4]
3-methyl-pyrazol-5-one	-	>160	-	-	-	11.4	-	[4]
1-phenyl-3-methyl-pyrazol-5-one	-	>160	-	-	-	16.6	122.7, 130.0, 139.7	[4]
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	CDCl ₃	162.7	148.6	129.6	152.1	13.5	111.4, 113.5, 115.8, 118.8, 123.9, 124.0, 126.5, 130.9, 139.6	[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-	CDCl ₃	-	154.5	103.5	145.4	-	125.9, 127.8, 128.9, 140.5	[2]

pyrazol
e

								125.3,
								125.8,
								127.3,
								127.6,
								127.9,
1,3- dipheny l-5-(p- tolyl)-1	CDCl ₃	-	151.9	104.9	144.4	21.2		128.6, [3]
								128.8,
								129.1,
								133.1,
								138.2,
								140.2

Table 3: Key IR Absorption Bands of Pyrazolone Derivatives (in cm⁻¹)

Functional Group	Absorption Range	Description	Reference
N-H	3350 - 3550	Stretching vibration	[5]
C-H (aromatic)	3101	Stretching vibration	[6]
C-H (aliphatic)	2861 - 2948	Symmetrical and asymmetrical stretching	[6][7]
C=O	1649 - 1708	Carbonyl stretching	[5][6]
C=N	1591 - 1636	Imine stretching within the pyrazole ring	[5][6][7]

Table 4: Mass Spectrometry Fragmentation of Pyrazolone Derivatives

Compound	Ionization Method	Key Fragments (m/z)	Notes	Reference
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole	ESI	235 [M+H] ⁺	Molecular ion peak	[2]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole	ESI	203 [M+H] ⁺	Molecular ion peak	[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazole	-	311.1541 [M+H] ⁺	High-resolution mass spectrometry data	[3]

Experimental Protocols

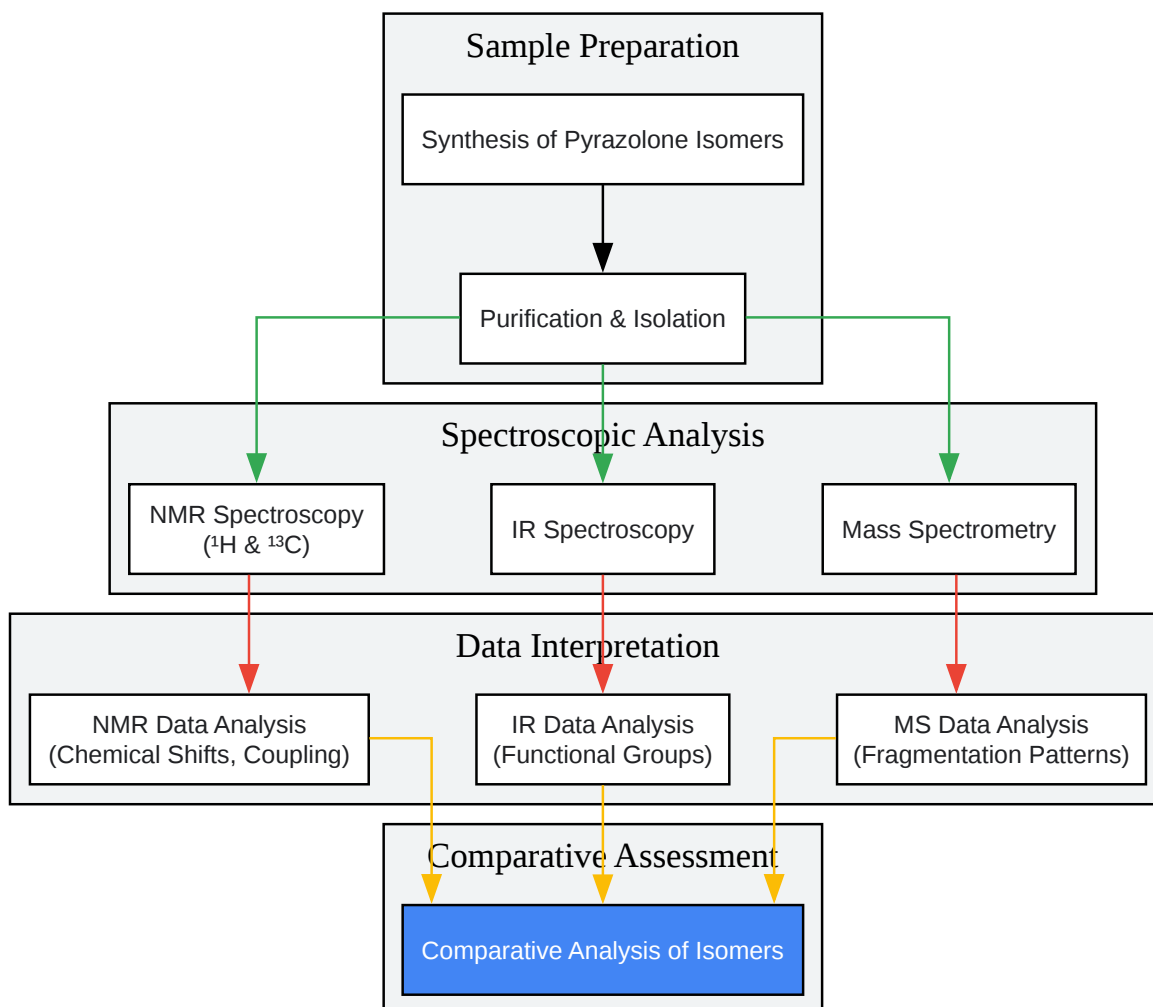
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols based on the methodologies described in the cited literature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies ranging from 200 to 500 MHz for ¹H and 50 to 125 MHz for ¹³C.[1][2][3]
 - Sample Preparation: Samples were dissolved in deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
 - Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][3]
 - Data Reporting: Chemical shifts are reported in parts per million (ppm).[1]
- Infrared (IR) Spectroscopy:

- Instrumentation: FT-IR spectrometers were used to record the spectra.[4]
- Sample Preparation: Samples were typically prepared as KBr discs.[4]
- Data Reporting: Absorption frequencies are reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS):
 - Instrumentation: Mass spectra were obtained using techniques such as Electrospray Ionization (ESI) or high-resolution mass spectrometry (HRMS).[1][2]
 - Data Reporting: Mass-to-charge ratios (m/z) are reported for the molecular ion and significant fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral comparison of pyrazolone isomers.



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Caption: Workflow for spectral data acquisition and comparison of pyrazolone isomers.

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